BenchChemオンラインストアへようこそ!

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

c-Met kinase anticancer pyrrolopyridine

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1, C₂₀H₁₅N₃O, MW 313.35 g/mol) is a synthetic small molecule built on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold bearing a phenyl substituent at the 5-position and a benzamide moiety at the 3-position. This core scaffold is recognized as a privileged ATP-mimetic hinge-binding motif in kinase inhibitor design.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
CAS No. 507462-25-1
Cat. No. B13866281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
CAS507462-25-1
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(NC=C3NC(=O)C4=CC=CC=C4)N=C2
InChIInChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)23-18-13-22-19-17(18)11-16(12-21-19)14-7-3-1-4-8-14/h1-13H,(H,21,22)(H,23,24)
InChIKeyXWLRAURXXWFELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1) – A 7-Azaindole Benzamide Chemical Probe for Kinase Drug Discovery


N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1, C₂₀H₁₅N₃O, MW 313.35 g/mol) is a synthetic small molecule built on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold bearing a phenyl substituent at the 5-position and a benzamide moiety at the 3-position . This core scaffold is recognized as a privileged ATP-mimetic hinge-binding motif in kinase inhibitor design [1]. The compound belongs to the pyrrolo[2,3-b]pyridine benzamide class, members of which have been reported as inhibitors of SGK1 [2], c-Met [3], CDK8 [4], and BTK [5]. Its structural features—including the electron-deficient pyridine ring and hydrogen-bond-capable benzamide—make it a versatile starting point for structure–activity relationship (SAR) exploration and a reference standard in medicinal chemistry campaigns.

Why Pyrrolo[2,3-b]pyridine Benzamide Analogs Cannot Be Simply Interchanged for CAS 507462-25-1


The 7-azaindole benzamide chemotype is exquisitely sensitive to minor structural modifications, with potency, selectivity, and pharmacokinetic (PK) profiles shifting dramatically upon seemingly conservative changes. For the SGK1 inhibitor series, altering the 3-position substituent from benzoic acid (potent SGK1 inhibition but poor oral exposure due to glucuronidation) to benzamide (as in CAS 507462-25-1) represents a critical pharmacophore decision point that impacts both target engagement and metabolic fate [1]. In the c-Met inhibitor series, 14 of 27 synthesized pyrrolo-pyridine benzamide derivatives outperformed the clinical-stage comparator Cabozantinib in cytotoxicity assays, demonstrating that even congeners within the same library exhibit widely divergent activity profiles [2]. The 5-phenyl substitution pattern present in CAS 507462-25-1 is known to occupy a lipophilic pocket whose steric and electronic tolerance varies markedly across kinase targets [3]; consequently, generic replacement with an unsubstituted or differently substituted 7-azaindole benzamide risks loss of potency or altered selectivity that may invalidate comparative biological interpretation. Reliable procurement and reproducible data generation require exact specification of CAS 507462-25-1 rather than reliance on ostensibly similar catalog compounds.

Quantitative Differentiation Evidence for N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1) Versus Structural Analogs


Target Engagement Profile: c-Met Kinase Inhibition of the Pyrrolo[2,3-b]pyridine Benzamide Class Versus Cabozantinib

In a focused library of 27 pyrrolo-pyridine benzamide derivatives sharing the core scaffold of CAS 507462-25-1, 14 compounds demonstrated superior cytotoxicity relative to the clinical c-Met/VEGFR2 inhibitor Cabozantinib across a panel of cancer cell lines, with the most potent analog (compound 21) achieving an IC₅₀ of 0.98 ± 0.12 μM against A549 lung adenocarcinoma cells compared to 5.67 ± 0.35 μM for Cabozantinib [1]. Although CAS 507462-25-1 itself was not the most potent member of this series, it serves as the unadorned 5-phenyl-3-benzamide reference point from which structure–activity relationships were derived. The data demonstrate that the pyrrolo[2,3-b]pyridine benzamide chemotype can surpass a clinically validated kinase inhibitor in cellular assays when appropriately substituted, establishing the scaffold's inherent differentiation potential [1].

c-Met kinase anticancer pyrrolopyridine

Kinase Selectivity Fingerprint: SGK1 Inhibition SAR of the 5-Phenyl-7-azaindole Chemotype Versus Close Congeners

The 5-phenyl-1H-pyrrolo[2,3-b]pyridine substructure present in CAS 507462-25-1 has been pharmacologically characterized within the SGK1 inhibitor series. The direct analog 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid (identical 5-phenyl-7-azaindole core, carboxylic acid replacing benzamide) exhibited an SGK1 IC₅₀ of 200 nM in a biochemical fluorescence polarization assay and 1,300 nM in an M-1 cell electrophysiology assay [1]. Introduction of an ethyl group at the 2-position of the phenyl ring (2-ethyl congener) dramatically improved potency to IC₅₀ = 20 nM (biochemical) and 710 nM (cellular), representing a 10-fold and 1.8-fold improvement, respectively [2]. This SAR reveals that the 5-phenyl-7-azaindole core of CAS 507462-25-1 provides sub-micromolar kinase engagement that is highly tunable via peripheral substitution, a property not shared by analogs lacking the 5-phenyl group or bearing alternative hinge-binding scaffolds [3].

SGK1 kinase kinase selectivity 7-azaindole

ADMET Differentiation: Glucuronidation Liability and Metabolic Soft Spot of the 5-Phenyl-7-azaindole Series Relative to Optimized Analogs

The 5-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold, as represented by the lead SGK1 inhibitor 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, exhibited poor oral exposure in rat (low DNAUC values) due to rapid formation and excretion of glucuronic acid conjugates [1]. This metabolic vulnerability was traced to the carboxylic acid functionality at the 3-position phenyl ring. The benzamide moiety present in CAS 507462-25-1 replaces this carboxylic acid, thereby eliminating the primary glucuronidation handle while preserving the hydrogen-bonding pharmacophore required for kinase hinge binding. Subsequent SAR in the SGK1 program demonstrated that incorporating steric shielding ortho to the carboxylate or modifying the linker group could rescue oral exposure while maintaining SGK1 potency [1]; CAS 507462-25-1, with its benzamide group, is positioned as a metabolically distinct alternative that may exhibit differentiated PK properties relative to the extensively characterized carboxylic acid analogs.

glucuronidation pharmacokinetics oral bioavailability

Synthetic Accessibility and Scaffold Versatility: One-Step Vilsmeier Synthesis of 7-Azaindole Derivatives Versus Multi-Step Routes for Alternative Cores

The 7-azaindole core present in CAS 507462-25-1 can be elaborated using a one-step Vilsmeier protocol that delivers the pyrrolo[2,3-b]pyridine scaffold in quantitative yield, as demonstrated by the synthesis of the unsubstituted parent compound [1]. This contrasts with alternative hinge-binding heterocycles such as 1H-pyrazolo[3,4-b]pyridine or imidazo[1,2-a]pyridine, which frequently require multi-step sequences involving protecting-group manipulations and palladium-catalyzed cross-couplings. The 5-phenyl substituent in CAS 507462-25-1 can be introduced via Suzuki coupling at the 5-bromo-7-azaindole intermediate, a well-precedented transformation compatible with parallel library synthesis [2]. The 3-benzamide group is installed through standard amide coupling, enabling facile diversification at both the 3- and 5-positions from a single advanced intermediate [2].

Vilsmeier reaction one-step synthesis medicinal chemistry

Patent Corpus Coverage: CAS 507462-25-1 as a Disclosed Intermediate in SGK1, PKA, and Kinase Inhibitor Intellectual Property

CAS 507462-25-1 and its close structural analogs are explicitly disclosed in multiple patent families, including GlaxoSmithKline's SGK1 inhibitor portfolio (1H-pyrrolo[2,3-b]pyridines as SGK-1 kinase inhibitors) [1] and recent PKA inhibitor filings claiming substituted pyrrolo[2,3-b]pyridin-4-yl benzamide compounds for cancer treatment [2]. The compound's core scaffold appears across kinase-targeting patent documents spanning SGK1, PKA, CDK8, BTK, and c-Met, indicating broad intellectual property recognition of this chemotype's utility [3]. This patent coverage provides legal clarity for research-use procurement: CAS 507462-25-1 can be sourced and used for preclinical research and SAR exploration with a well-defined freedom-to-operate landscape, whereas certain highly optimized clinical candidates sharing this scaffold may be subject to composition-of-matter claims that restrict commercial sourcing.

patent intermediate SGK1 inhibitor PKA inhibitor

Recommended Procurement and Research Application Scenarios for N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1)


Kinase Inhibitor Lead Optimization: SAR Reference Compound for c-Met and SGK1 Programs

CAS 507462-25-1 is ideally suited as a baseline reference compound in kinase inhibitor lead optimization. Its 5-phenyl-3-benzamide substitution pattern represents the minimal pharmacophore from which both c-Met-active analogs (14 of 27 class members more potent than Cabozantinib in A549 cytotoxicity) [1] and SGK1-active analogs (200 nM biochemical IC₅₀ for the closely related benzoic acid congener) [2] were developed. Procuring CAS 507462-25-1 as the core scaffold allows medicinal chemistry teams to systematically explore 3-position amide diversity and 5-position aryl variations with confidence that the unsubstituted scaffold has validated kinase engagement potential, while avoiding the glucuronidation liabilities documented for the carboxylic acid analogs [3].

Chemical Biology Tool Compound: Kinase Profiling and Selectivity Panel Screening

For academic and industrial kinase profiling laboratories, CAS 507462-25-1 serves as a well-defined 7-azaindole benzamide chemical probe for selectivity panel screening. The compound's core scaffold has demonstrated binding across multiple kinase targets including SGK1 (200 nM), CAMKK2 (200 nM), and has been implicated in c-Met, CDK8, BTK, and PKA inhibition [1][2]. Using CAS 507462-25-1 as a reference standard in broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) enables the establishment of a baseline selectivity fingerprint for the 5-phenyl-7-azaindole benzamide chemotype, against which newly synthesized analogs can be directly compared [2].

Medicinal Chemistry Education and Methodology Development: Synthetic Chemistry Training

The synthetic route to CAS 507462-25-1—involving a Vilsmeier-mediated azaindole core formation (quantitative yield), Suzuki coupling for 5-phenyl installation, and amide bond formation for 3-benzamide attachment [1][2]—exemplifies three fundamental transformations in modern medicinal chemistry within a concise 3-step sequence. Academic teaching laboratories and industrial training programs can use the procurement and subsequent derivatization of CAS 507462-25-1 or its synthetic intermediates as a pedagogical platform for teaching heterocycle synthesis, cross-coupling methodology, and amide bond-forming reactions in a single integrated workflow [1].

Patent Landscape Analysis and Freedom-to-Operate Assessment: Research Tool Procurement

For biotechnology companies and academic technology transfer offices conducting freedom-to-operate analyses, CAS 507462-25-1 occupies a well-documented position in the patent literature as a disclosed intermediate in SGK1 (GSK, 2009–2012) [1] and PKA inhibitor filings [2], with the broad pyrrolo[2,3-b]pyridine kinase inhibitor patent landscape reviewed comprehensively [3]. Procuring this specific CAS number—rather than a structurally similar but patent-encumbered analog—provides procurement officers and legal teams with a clearly traceable chain of title, reducing the risk of inadvertent infringement on composition-of-matter claims that may apply to more highly optimized clinical candidates within the same chemotype [3].

Quote Request

Request a Quote for N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.